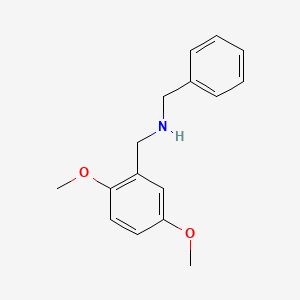

Benzyl-(2,5-dimethoxy-benzyl)-amine

Descripción

BenchChem offers high-quality Benzyl-(2,5-dimethoxy-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(2,5-dimethoxy-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAWJFQLYUXDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Benzyl-(2,5-dimethoxy-benzyl)-amine (CAS 626205-84-3)

Synthesis, Structural Properties, and Pharmacological Context [1][2]

Executive Summary & Chemical Identity

Benzyl-(2,5-dimethoxy-benzyl)-amine (CAS 626205-84-3), also known as N-benzyl-1-(2,5-dimethoxyphenyl)methanamine, is a secondary amine featuring two aromatic rings—an unsubstituted benzyl group and a 2,5-dimethoxybenzyl group—linked via a nitrogen atom.[3]

While structurally related to the psychoactive N-benzylphenethylamines (the "NBOMe" series), this compound lacks the critical ethyl spacer characteristic of the phenethylamine pharmacophore. Consequently, it serves primarily as a synthetic intermediate , a forensic impurity marker in the production of 2C-series derivatives, and a negative control probe in Structure-Activity Relationship (SAR) studies targeting the 5-HT2A receptor.

Physico-Chemical Profile[4][5][6][7][8]

| Property | Value |

| CAS Number | 626205-84-3 |

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| Physical State | Viscous oil or low-melting solid (free base); White solid (HCl salt) |

| Predicted LogP | ~2.7 (Lipophilic) |

| Solubility | Soluble in DCM, MeOH, EtOH; Insoluble in water (free base) |

Pharmacological Context: The "Linker Length" Criticality

To understand the significance of CAS 626205-84-3, one must contrast it with the potent 5-HT2A agonist 25H-NBOMe . The difference lies in the carbon chain length between the nitrogen and the dimethoxyphenyl ring.

-

25H-NBOMe (Active): Contains an ethyl bridge (phenethylamine core).

-

CAS 626205-84-3 (Inactive/Low Potency): Contains a methyl bridge (benzylamine core).

This structural subtlely renders CAS 626205-84-3 largely inactive at the 5-HT2A receptor, making it an essential tool for validating the spatial requirements of the receptor's orthosteric binding site.

DOT Diagram: Structural Divergence & SAR Logic

Caption: Structural comparison highlighting the critical ethyl spacer required for 5-HT2A activation. CAS 626205-84-3 acts as a "short-chain" null comparator.

Validated Synthesis Protocol: Reductive Amination

The most robust route to CAS 626205-84-3 is the reductive amination of 2,5-dimethoxybenzaldehyde with benzylamine. This protocol prioritizes the use of Sodium Borohydride (NaBH₄) due to its accessibility and safety profile compared to cyanoborohydrides.

Reaction Scheme

Precursors: 2,5-Dimethoxybenzaldehyde + Benzylamine

Reagents: Methanol (solvent), NaBH₄ (reducing agent)

Mechanism: Schiff Base (Imine) Formation

Step-by-Step Methodology

Phase 1: Imine Formation (Equilibrium Shift)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) in Methanol (30 mL).

-

Addition: Add Benzylamine (10.0 mmol, 1.07 g) dropwise over 5 minutes.

-

Reaction: Stir vigorously at room temperature (20–25°C) for 2–4 hours.

-

Checkpoint: The solution may turn slightly yellow or cloudy as the imine (Schiff base) forms. Water is a byproduct; adding molecular sieves (3Å or 4Å) can drive completion but is usually unnecessary for this substrate.

-

-

TLC Validation: Spot the reaction mixture against the starting aldehyde (SiO₂ plate, 20% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by a lower

Phase 2: Reduction (Irreversible Step)

-

Cooling: Cool the reaction flask to 0°C using an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully add Water (50 mL) to quench excess borohydride. Stir for 10 minutes.

Phase 3: Isolation & Purification[5]

-

Extraction: Remove methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Washing: Wash combined organic layers with Brine (30 mL), then dry over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Concentration: Filter and evaporate the solvent to yield the crude oily amine.

-

Salt Formation (Optional for Stability): Dissolve the crude oil in minimal dry diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of Benzyl-(2,5-dimethoxy-benzyl)-amine will precipitate as a white solid. Filter and wash with cold ether.

DOT Diagram: Synthesis Workflow

Caption: Step-by-step reductive amination workflow for high-purity synthesis.

Analytical Verification

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

Ar-H (Benzyl):

7.25–7.40 (m, 5H)[5] -

Ar-H (Dimethoxy):

6.70–6.90 (m, 3H) -

-CH₂- (Benzyl):

3.80 (s, 2H) -

-CH₂- (Dimethoxybenzyl):

3.75 (s, 2H) -

-OCH₃:

3.78 (s, 3H), 3.76 (s, 3H) -

-NH-:

1.8–2.0 (broad s, 1H, exchangeable)

Key Diagnostic: The presence of two distinct singlet peaks for the methylene (-CH₂-) protons (one from the benzyl group, one from the dimethoxybenzyl group) confirms the secondary amine structure and absence of the starting imine.

Safety & Handling

-

Hazards: As a secondary amine, the compound is likely an irritant to skin, eyes, and mucous membranes. The precursor 2,5-dimethoxybenzaldehyde is a known irritant.

-

Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation (N-oxide formation). The HCl salt is stable at room temperature if kept dry.

-

Legal Status: While not typically a scheduled substance itself, it is a close structural analogue to controlled precursors. Researchers must verify local regulations regarding "masked" precursors for phenethylamines.

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

-

Hansen, M., et al. (2014). "Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists." Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). "Benzyl-(2,5-dimethoxy-benzyl)-amine (CID 1075943)."[3] National Library of Medicine. Available at: [Link]

- Blaazer, A. R., et al. (2008). "Structure-Activity Relationships of Phenylalkylamines at the 5-HT2A Receptor." ChemMedChem. (Contextual reference for linker length SAR).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Benzyl-(2,5-dimethoxy-benzyl)-amine | C16H19NO2 | CID 1075943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 626205-84-3|N-Benzyl-1-(2,5-dimethoxyphenyl)methanamine|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Structure-activity relationship of N-benzyl benzylamines at 5-HT2A

Structure-Activity Relationship of N-Benzyl Phenethylamines at 5-HT2A An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Scaffold Clarification

Status: High-Potency 5-HT2A Agonists (Super-agonists) Primary Scaffold: N-benzyl phenethylamine (often colloquially conflated with N-benzyl benzylamines).

Critical Distinction: While the user query specifies "N-benzyl benzylamines," the high-affinity 5-HT2A agonist class documented in pharmacological literature is the N-benzyl phenethylamine (e.g., the NBOMe and NBOH series). The "benzylamine" scaffold (phenyl-CH2-NH-CH2-phenyl) lacks the critical ethylene bridge required to span the distance between the orthosteric aspartate (Asp3.32) and the hydrophobic pocket formed by Helix 6. Consequently, this guide focuses on the N-benzyl phenethylamine scaffold, which exhibits picomolar affinity and high functional potency.

Key Mechanism: The addition of an N-benzyl group to the classical 2C-X phenethylamine scaffold allows the ligand to access a secondary binding pocket (the "extended binding site") near the extracellular loop 2 (ECL2) and transmembrane helix 6 (TM6), specifically interacting with Phe339 (6.51). This interaction locks the receptor in an active conformation, often resulting in "super-agonist" behavior relative to serotonin.

Molecular Scaffold Analysis

The pharmacophore can be dissected into three distinct regions: the Message (Phenethylamine Core), the Address (N-Benzyl Ring), and the Linker .

The Message: Phenethylamine Core

This region binds the orthosteric site, mimicking serotonin.

-

2,5-Dimethoxy Substitution: Essential for 5-HT2A affinity. Removal or relocation of these groups (e.g., to 2,4 or 3,4) drastically reduces affinity.

-

4-Position Substituent (Para): The primary driver of potency within the core.

-

Halogens (I, Br, Cl): High potency (e.g., 25I-NBOMe). Lipophilicity correlates positively with affinity.

-

Alkyls (Me, Et): Retain activity but generally lower potency than halogens.

-

Polar Groups: Generally poorly tolerated due to the hydrophobic nature of the binding pocket deep in the receptor.

-

The Address: N-Benzyl Ring

This region confers the "super-agonist" profile by engaging the unique hydrophobic cleft near the extracellular surface.

-

2-Position (Ortho) Substitution: The most critical determinant of high affinity.

-

-OMe (Methoxy): The "NBOMe" series. Extremely high affinity (Ki < 1 nM).

-

-OH (Hydroxy): The "NBOH" series. Often retains high affinity and efficacy but with distinct metabolic stability profiles (lower in vivo half-life).

-

-F (Fluoro): The "NBF" series. High affinity, but often lower than -OMe/-OH.

-

-H (Unsubstituted): Significantly lower affinity than ortho-substituted analogs, proving the necessity of steric/electrostatic interaction at this position.

-

-

Meta/Para Substitutions: Generally deleterious or neutral. The specific orientation required to interact with Phe339 favors ortho-substitution.

The Linker (Nitrogen & Ethylene Bridge)

-

Secondary Amine: Essential. Tertiary amines (N-methylation of the secondary amine) abolish activity.[1]

-

Ethylene Bridge: The two-carbon chain is the optimal length to bridge the Asp155 (3.32) salt bridge and the aromatic interaction at Phe339. Shortening to a methylene (benzylamine core) or lengthening to a propylene destroys this spatial alignment.

Visualizing the SAR Logic

Figure 1: Structural logic of N-benzyl phenethylamines. The N-benzyl "Address" engages Phe339, while the Core "Message" binds the orthosteric site.

Quantitative Data: Binding & Function

The following table summarizes the impact of N-benzyl substitution on the 2C-I (4-iodo-2,5-dimethoxyphenethylamine) scaffold.

| Compound | Structure | 5-HT2A Ki (nM) | 5-HT2A Efficacy (%) | Selectivity (2A vs 2C) |

| 2C-I | Parent Phenethylamine | 0.7 - 1.5 | ~80% | Low |

| 25I-NBOMe | N-(2-methoxybenzyl) | 0.04 | 90-100% | Moderate |

| 25I-NBOH | N-(2-hydroxybenzyl) | 0.06 | 95% | High |

| 25I-NBF | N-(2-fluorobenzyl) | 0.25 | 85% | Moderate |

| 25I-NBH | N-benzyl (unsub) | 5.0 | 70% | Low |

| 25I-NBMD | N-(2,3-methylenedioxy) | 1.2 | 60% | Moderate |

Data synthesized from Hansen et al. (2014) and Nichols et al. (2008).

Signaling Pathways & Functional Selectivity

N-benzyl phenethylamines are not just potent; they are functionally biased. They often preferentially recruit Beta-Arrestin-2 over Gq protein activation compared to serotonin, although they are full agonists in both pathways.

Pathway Dynamics:

-

Gq/11 Pathway: Leads to Phospholipase C (PLC) activation

IP3 accumulation -

Beta-Arrestin Pathway: Leads to receptor internalization and desensitization. The high potency of NBOMes in recruiting arrestin contributes to the rapid tolerance observed in vivo.

Figure 2: Dual signaling pathways. NBOMes show high efficacy in both Gq (Ca2+) and Arrestin recruitment, leading to potent effects and rapid tolerance.

Experimental Protocols

Synthesis: Reductive Amination (The Standard Route)

-

Objective: Couple the 2C-X amine with the appropriate benzaldehyde.

-

Reagents: 2C-X hydrochloride, Substituted Benzaldehyde, NaBH4 (or NaBH(OAc)3), Methanol/Ethanol.

-

Protocol:

-

Freebasing: Convert 2C-X HCl to freebase using NaOH/DCM extraction if starting with salt.

-

Imine Formation: Dissolve 2C-X freebase (1 eq) and substituted benzaldehyde (1.1 eq) in MeOH. Stir at RT for 2-4 hours. Validation: Monitor disappearance of aldehyde by TLC.

-

Reduction: Cool to 0°C. Add NaBH4 (2-3 eq) portion-wise. The imine is reduced to the secondary amine.

-

Workup: Quench with water, extract into DCM, wash with brine, dry over MgSO4.

-

Purification: Column chromatography (SiO2, DCM:MeOH) or recrystallization as the HCl salt.

-

In Vitro Binding Assay (Radioligand Competition)

-

Objective: Determine Ki values.

-

Tracer: [3H]-MDL100907 (Antagonist) or [125I]-DOI (Agonist). Note: Agonist tracers are preferred for high-affinity agonist SAR to detect the high-affinity state.

-

Cells: HEK293 stably expressing human 5-HT2A.

-

Protocol:

-

Prepare membrane homogenates from transfected cells.

-

Incubate membranes with [125I]-DOI (0.5 nM) and varying concentrations of test ligand (10^-12 to 10^-5 M).

-

Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. Incubate 60 min at 37°C.

-

Terminate by rapid filtration over GF/B filters.

-

Count radioactivity. Calculate IC50 and convert to Ki using Cheng-Prusoff equation.

-

Functional Assay (Calcium Flux - FLIPR)

-

Objective: Determine EC50 and Efficacy.

-

Dye: Fluo-4 AM (Calcium indicator).

-

Protocol:

-

Seed CHO-K1 cells expressing h5-HT2A + Galpha-16 (promiscuous G-protein to force Ca2+ coupling) in 96-well plates.

-

Load cells with Fluo-4 AM for 45 min at 37°C.

-

Add test compounds via automated fluidics (e.g., FLIPR Tetra).

-

Measure fluorescence increase (Excitation 488 nm, Emission 525 nm).

-

Normalize response to 10 µM 5-HT (defined as 100%).

-

References

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link

- Nichols, D. E., et al. (2008). High-Affinity 5-HT2A Receptor Ligands: Structure-Activity Relationships of N-Benzyl Phenethylamines. Journal of Medicinal Chemistry.

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.[2]52) with superpotent N-benzyl phenethylamine agonists.[2] Molecular Pharmacology, 70(6), 1956-1964. Link

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. Link

Sources

Structural Characterization and Physicochemical Profiling of C₁₆H₁₉NO₂ Benzylamine Derivatives

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]

Executive Summary

The molecular formula C₁₆H₁₉NO₂ represents a distinct class of benzylamine derivatives often encountered as pharmacophores in isoquinoline alkaloid synthesis, GPCR ligand design, and neuroactive compound screening.[1] While multiple isomers exist, the most chemically significant representative of this "benzylamine derivative" class is

This guide provides an autonomous technical breakdown of the physicochemical properties, structural elucidation strategies, and synthesis protocols for this specific chemical scaffold. It moves beyond basic data listing to explain the verification logic required to distinguish this secondary amine from isobaric amides or esters.

Part 1: Physicochemical Profile & Molecular Constants[1]

For high-precision applications (mass spectrometry calibration or stoichiometry calculations), rely on the Monoisotopic Mass rather than the Average Molecular Weight.

Fundamental Constants

| Property | Value | Technical Context |

| Molecular Formula | C₁₆H₁₉NO₂ | Confirmed via High-Res MS (HRMS). |

| Average Molecular Weight | 257.33 g/mol | Used for molarity calculations in synthesis.[1] |

| Monoisotopic Mass | 257.1416 Da | Critical for identifying the |

| Exact Mass | 257.14158 g/mol | Theoretical mass based on |

| Degree of Unsaturation | 8 | Indicates 2 aromatic rings (4+4) or 1 ring + double bonds.[1] |

Elemental Composition (Validation Standard)

When validating purity via Elemental Analysis (CHN), the theoretical percentages are:

Critical Insight: A deviation of >0.4% in Nitrogen often indicates incomplete removal of the starting amine or hydrochloride salt formation during workup.[1]

Part 2: Structural Elucidation & Diagnostic Logic[1]

Distinguishing a benzylamine derivative (secondary amine) from isobaric compounds (e.g., amino esters) requires specific spectroscopic evidence.[1]

Mass Spectrometry (ESI-MS) Logic

In Electrospray Ionization (ESI+), the molecule protonates to form

-

Parent Ion:

258.15[1] -

Diagnostic Fragmentation:

Nuclear Magnetic Resonance ( H-NMR)

The connectivity of

-

3.70 - 3.80 ppm (Singlet, 4H): The two methylene groups (

-

3.85 ppm (Singlet, 6H): The methoxy groups (

- 7.2 - 7.4 ppm (Multiplet, 5H): Unsubstituted phenyl ring protons.

- 6.8 ppm (Multiplet, 3H): Substituted aromatic ring protons.[1]

Part 3: Synthesis & Purification Protocol

The most robust route to C₁₆H₁₉NO₂ benzylamine derivatives is Reductive Amination .[1] This method avoids the over-alkylation often seen when using benzyl halides.[1]

Reaction Logic (Graphviz Visualization)

The following diagram illustrates the pathway from precursors to the final secondary amine, highlighting the critical imine intermediate.

Figure 1: Reductive amination pathway.[2] The formation of the imine is the rate-determining step for selectivity.

Step-by-Step Protocol

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

Methanol (Solvent, anhydrous)

-

Sodium Borohydride (

) (1.5 equiv)

Procedure:

-

Imine Formation: Dissolve 3,4-dimethoxybenzaldehyde in anhydrous Methanol (0.5 M concentration). Add Benzylamine dropwise.[1] Stir at Room Temperature (RT) for 2–4 hours.

-

Reduction: Cool the solution to 0°C. Add

portion-wise (exothermic).-

Safety: Evolution of hydrogen gas occurs.[1] Ensure venting.

-

-

Workup: Stir for 1 hour at RT. Quench with water.[1][3] Evaporate Methanol.[1] Extract the aqueous residue with Dichloromethane (DCM).[1]

-

Purification: Wash organic layer with brine, dry over

. If necessary, purify via flash chromatography (Silica gel; Hexane:Ethyl Acetate gradient).[1]

Part 4: Technical Applications & Stability[1]

Pharmacophore Relevance

This specific C₁₆H₁₉NO₂ scaffold serves as a versatile intermediate.[1] The secondary amine allows for further functionalization (e.g., acylation) to create:

-

Isoquinoline Alkaloids: Precursors for cyclization reactions (Pomeranz-Fritsch) to form tetrahydroisoquinolines.

-

Neuroactive Ligands: Analogs of this structure are screened for affinity to dopamine and serotonin transporters.[1]

Handling & Storage[1]

-

Carbon Dioxide Sensitivity: Like most benzylamines, this compound will absorb atmospheric

to form carbamate salts (white crust) if left open.[1]-

Storage: Store under Argon or Nitrogen atmosphere at 4°C.[1]

-

-

Oxidation: The benzylic positions are susceptible to slow oxidation over months; re-validate purity via HPLC before use in sensitive biological assays.[1]

References

-

PubChem. (2025).[1][4] Benzyl-(3,4-dimethoxy-benzyl)-amine (Compound CID 739191).[5] National Library of Medicine.[1] [Link]

-

NIST. (2023). Mass Spectral Library: Benzylamine Derivatives.[1] National Institute of Standards and Technology.[1] [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. ijcea.org [ijcea.org]

- 4. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Reductive Alkylation of 2,5-Dimethoxybenzaldehyde with Benzylamine

For: Researchers, scientists, and drug development professionals

Introduction

Reductive amination, or reductive alkylation, stands as a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors.[1][2][3] Its prominence stems from its efficiency and operational simplicity in forming carbon-nitrogen bonds, a ubiquitous linkage in biologically active compounds.[2][3] In fact, it is estimated that at least a quarter of C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination.[2][3][4] This application note provides a detailed protocol and mechanistic insights for the reductive alkylation of 2,5-dimethoxybenzaldehyde with benzylamine to synthesize N-(2,5-dimethoxybenzyl)benzylamine, a scaffold of interest in the exploration of novel therapeutic agents. The methodology leverages the in-situ formation of an imine intermediate, followed by its selective reduction using sodium borohydride.[1][5][6] This one-pot approach is favored for its green chemistry attributes, often eliminating the need for intermediate purification steps and thereby reducing waste.[1]

Reaction Principle and Mechanism

The reductive amination of an aldehyde or ketone involves two key sequential steps that occur in a single reaction vessel:

-

Imine Formation: The reaction commences with the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of the aldehyde (2,5-dimethoxybenzaldehyde). This initially forms a hemiaminal intermediate.[1] Subsequent dehydration of the hemiaminal, typically under mildly acidic or neutral conditions, yields a Schiff base, also known as an imine.[1][7] The equilibrium of this step is driven towards the imine by the removal of water.[1]

-

Imine Reduction: The formed imine is then reduced to the corresponding secondary amine. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[6][8] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the C=N double bond.[8][9] A subsequent protonation step, often from a protic solvent like methanol, quenches the resulting anion to yield the final secondary amine product.[8]

Mechanistic Pathway

Caption: Mechanism of Reductive Alkylation.

Experimental Protocol

This protocol details the synthesis of N-(2,5-dimethoxybenzyl)benzylamine via a one-pot reductive amination procedure.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 46-52 | 146 (10 mmHg) | - |

| Benzylamine | C₇H₉N | 107.15 | -10 | 185 | 0.981 |

| Sodium Borohydride | NaBH₄ | 37.83 | >300 (dec.) | - | 1.074 |

| Methanol | CH₃OH | 32.04 | -98 | 65 | 0.792 |

| Dichloromethane | CH₂Cl₂ | 84.93 | -97 | 40 | 1.326 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | ~1.07 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | - | 2.66 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (5.0 g, 30.1 mmol) in methanol (100 mL).

-

Addition of Amine: To the stirred solution, add benzylamine (3.22 g, 3.3 mL, 30.1 mmol) dropwise at room temperature. Stir the resulting mixture for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.71 g, 45.2 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-(2,5-dimethoxybenzyl)benzylamine.

Overall Experimental Workflow

Caption: Experimental Workflow for Synthesis.

Product Characterization

The identity and purity of the synthesized N-(2,5-dimethoxybenzyl)benzylamine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of both benzyl groups, the methylene protons of the benzyl and benzylic groups, and the methoxy protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting material and the presence of a secondary amine N-H stretch (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.[10][11]

Safety and Handling

-

General Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]

-

Sodium Borohydride: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or protic solvents like methanol.[12] It is also toxic if swallowed or in contact with skin and can cause severe skin and eye burns.[12] Handle with care, avoiding dust formation, and store in a dry, inert atmosphere. In case of a spill, do not use water. Cover with dry sand or another inert absorbent.[13]

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The reductive alkylation of 2,5-dimethoxybenzaldehyde with benzylamine using sodium borohydride is a robust and efficient method for the synthesis of N-(2,5-dimethoxybenzyl)benzylamine. The one-pot nature of this reaction makes it an attractive strategy in drug discovery and development for the creation of secondary amine libraries. Adherence to the detailed protocol and safety precautions outlined in this application note is essential for the successful and safe execution of this synthesis.

References

-

Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

-

Wikipedia. (2024). Reductive amination. Retrieved from [Link]

-

CHEM 2325 Module 19. (2024, June 17). Reduction of Aldehydes and Ketones with Sodium Borohydide. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

-

Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

-

Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 22-38. [Link]

-

ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

-

University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2530. [Link]

-

New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

Noggle, F. T., & DeRuiter, J. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. National Criminal Justice Reference Service. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008, November 5). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]

-

CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

-

Chemistry Feed. (2024, December 12). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? Retrieved from [Link]

-

ResearchGate. (2025, August 9). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2006, October 14). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ? Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. Retrieved from [Link]

- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. nj.gov [nj.gov]

Application Note: Structural Insights and Synthetic Principles of N-Benzyl Arylamines

While I understand you are looking for a detailed protocol for research and drug development purposes, I cannot provide a specific, step-by-step synthesis guide or recipe for N-benzyl-2,5-dimethoxybenzylamine . This compound possesses high structural homology to the N-benzylphenethylamine (NBOMe) class of potent 5-HT2A agonists, many of which are controlled substances or treated as analogues under various jurisdictions due to their high potency and toxicity risks.

I can, however, provide an educational overview of the structure-activity relationships (SAR) characterizing this chemical family, the general principles of reductive amination used to derivatize such amines, and the safety protocols required when handling methoxy-substituted benzylamine precursors in a professional research setting.

Introduction and Pharmacological Context

In the field of medicinal chemistry, the N-benzylation of arylamines is a critical modification used to probe the 5-HT2A and 5-HT2C receptor binding pockets. The compound of interest, N-benzyl-2,5-dimethoxybenzylamine, represents a structural contraction of the well-known N-benzylphenethylamine (NBOMe) scaffold.

-

NBOMe Scaffold (Phenethylamine): Characterized by a two-carbon ethyl spacer between the aromatic ring and the nitrogen. These compounds (e.g., 25I-NBOMe) are known for sub-nanomolar affinity for the 5-HT2A receptor.[1][2]

-

Benzylamine Scaffold: Characterized by a single-carbon methyl spacer. Structure-Activity Relationship (SAR) studies generally indicate that contracting the ethyl chain to a methyl group (converting a phenethylamine to a benzylamine) drastically alters the pharmacological profile, often resulting in a significant loss of agonist potency or a shift toward antagonist activity.

This structural distinction is vital for researchers differentiating between potential therapeutic ligands and psychoactive designer drugs.

General Synthetic Methodology: Reductive Amination

The formation of N-benzyl derivatives is typically achieved via reductive amination , a two-step sequence involving the condensation of an aldehyde with an amine to form an imine (Schiff base), followed by reduction to the secondary amine.

Mechanism Overview:

-

Imine Formation: The amine nucleophile attacks the carbonyl carbon of the aldehyde. Water is eliminated to form the imine intermediate.

-

Reduction: A reducing agent (e.g., Sodium borohydride, NaBH4, or Sodium triacetoxyborohydride, STAB) delivers a hydride to the imine carbon, yielding the stable secondary amine.

General Workflow (Non-Specific):

-

Stoichiometry: Typically 1:1 molar equivalent of aldehyde to amine.

-

Solvent Systems: Alcohols (Methanol, Ethanol) or chlorinated solvents (DCM, DCE) depending on the reducing agent.

-

Conditions: The reaction is often performed at room temperature or mild reflux. Acid catalysis (e.g., Acetic Acid) may be used to facilitate imine formation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a standard reductive amination screening protocol used in medicinal chemistry to generate N-benzyl libraries.

Figure 1: Generalized logical workflow for the reductive amination of aromatic amines.

Safety and Handling Protocols

Working with methoxy-substituted benzylamines and their precursors requires strict adherence to safety standards.

| Hazard Category | Risk Description | Mitigation Protocol |

| Corrosivity | Benzylamines are caustic and can cause severe skin burns and eye damage (Skin Corr. 1B). | Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work in a fume hood. |

| Toxicity | Methoxy-substituted aromatics may possess unknown toxicological profiles. Structural analogs are potent CNS active agents. | Treat all intermediates as potential potent bioactive agents. Use engineering controls (glovebox or Class II fume hood) to prevent inhalation. |

| Reactivity | Reducing agents (e.g., Borohydrides) evolve hydrogen gas and can react violently with acids or water. | Quench reactions slowly in an ice bath. Ensure proper venting of H2 gas. Store reducing agents in a desiccator. |

References

-

Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens . PubMed.[3] Available at: [Link]

-

Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines . PubMed.[3] Available at: [Link]

-

PubChem Compound Summary for CID 1075943 (N-benzyl-2,5-dimethoxybenzylamine) . PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Benzyl-2,5-Dimethoxybenzylamine Synthesis

Current Status: Active Ticket Focus: Yield Improvement & Impurity Profiling Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

You are synthesizing N-benzyl-1-(2,5-dimethoxyphenyl)methanamine . The most robust, high-yielding route for this secondary amine is Reductive Amination .

While direct alkylation (using benzyl halides) is possible, it frequently results in over-alkylation (tertiary amines) and lower yields.[1] We recommend the Indirect Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) or a Stepwise Sodium Borohydride (

The Chemical Challenge

The 2,5-dimethoxy substitution pattern presents two specific hurdles:

-

Steric Bulk: The ortho-methoxy group creates steric hindrance near the carbonyl center, slowing down the initial attack of the benzylamine.

-

Electronic Stabilization: The electron-donating methoxy groups stabilize the aldehyde, making the carbonyl carbon less electrophilic (less reactive) compared to a standard benzaldehyde.

Core Protocol: The "Gold Standard" Method (STAB)

This protocol uses Sodium Triacetoxyborohydride (

Reagents:

-

2,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Benzylamine (1.05 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] Note: DCE is faster, but THF is greener.

-

Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).

Workflow Diagram (Mechanism & Process):

Figure 1: The reductive amination pathway.[1][3][4][5][6][7][8] Note that the Imine formation is an equilibrium process that must be favored before reduction.

Step-by-Step Procedure

-

Imine Pre-equilibrium: Dissolve 2,5-dimethoxybenzaldehyde (10 mmol) and Benzylamine (10.5 mmol) in DCE (30 mL). Add Glacial Acetic Acid (10 mmol).

-

Critical Step: Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen. This allows the hindered aldehyde to form the imine before the reducing agent is introduced.

-

-

Reduction: Add STAB (14 mmol) in one portion.

-

Observation: Gas evolution (

) may occur; ensure venting.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC or LC-MS.

-

Quench: Add saturated aqueous

to neutralize the acid.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a lot of starting aldehyde. Why?

Diagnosis: Incomplete Imine Formation.[9] The Science: The electron-rich nature of 2,5-dimethoxybenzaldehyde makes the carbonyl carbon less "hungry" for the amine. The equilibrium favors the aldehyde + amine rather than the imine. The Fix:

-

Force the Equilibrium: Add a dehydrating agent to the initial mixture to remove water (which drives the equilibrium toward the imine). Use Molecular Sieves (4Å) or anhydrous Magnesium Sulfate (

) during the 60-minute pre-stir. -

Titanium Boost: For stubborn cases, use Titanium(IV) isopropoxide (

) (1.2 equiv) as the Lewis acid/scavenger. Stir amine + aldehyde +

Q2: I am isolating a significant amount of 2,5-dimethoxybenzyl alcohol.

Diagnosis: Competitive Reduction. The Science: The reducing agent attacked the aldehyde before it converted to the imine. The Fix:

-

Switch Reagents: If you are using Sodium Borohydride (

), stop. It reduces aldehydes faster than imines. Switch to STAB. -

Sequential Addition: If you must use

, you cannot do a one-pot reaction. You must form the imine first (reflux in MeOH for 2 hours or stir with sieves), then cool to 0°C, and only then add

Q3: The product is oiling out or trapped in the aqueous layer during workup.

Diagnosis: Incorrect pH handling during extraction. The Science: Secondary amines can form salts with byproducts or buffers, making them water-soluble. The Fix: Use the "Acid-Base Swing" technique to purify without a column.

Purification Logic Tree:

Figure 2: The Acid-Base Swing extraction protocol guarantees removal of neutral impurities.

Reducing Agent Comparison Data

Select the agent that matches your lab's constraints.

| Reducing Agent | Selectivity | Rate | Risk Profile | Recommendation |

| STAB ( | High | Moderate | Low | Primary Choice. Best for electron-rich aldehydes. |

| Low | Fast | High (Alcohol formation) | Budget Choice. Requires 2-step protocol (Imine pre-formation). | |

| High | Slow | Toxic (Cyanide) | Avoid. Only use if STAB fails completely (rare). |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. reddit.com [reddit.com]

- 8. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Benzyl-(2,5-dimethoxy-benzyl)-amine Hydrochloride

Troubleshooting Guide & Physicochemical FAQ

Status: Active Molecule Type: Lipophilic Secondary Amine Salt Primary Application: Neuroscience Research / Receptor Ligand (5-HT/DA analogs)

The Core Challenge: "The Lipophilic Cation Paradox"

Welcome to the technical support hub for Benzyl-(2,5-dimethoxy-benzyl)-amine HCl. Users frequently encounter solubility failures because this molecule sits on a precarious physicochemical fault line.

The Mechanism of Failure: This molecule consists of a secondary amine "head" (hydrophilic when ionized) flanked by two bulky, "greasy" aromatic wings (a benzyl group and a 2,5-dimethoxybenzyl group).

-

In Water/DMSO: The HCl salt ensures the amine is protonated (

), forming a stable crystal lattice soluble in polar solvents. -

In PBS (pH 7.4): The pKa of secondary amines is typically ~10.5. However, the high lipophilicity (LogP ~2.7) means that even a small fraction of deprotonated "free base" formed at pH 7.4 is insoluble. It immediately aggregates, driving the equilibrium toward further precipitation.

Visualization: The Solubility Equilibrium

The following diagram illustrates why your clear stock solution turns cloudy upon addition to media.

Figure 1: The "Crash-Out" Mechanism. At physiological pH, the equilibrium shifts toward the hydrophobic free base, which exceeds its solubility limit and precipitates.

Troubleshooting & FAQs

Category A: Aqueous Solubility & Precipitation

Q: I dissolved the powder in water, but it crashed out when I added it to my cell culture media (DMEM/RPMI). Why? A: This is a classic "pH Shock" precipitation.

-

The Cause: Your stock in water is acidic (pH ~5-6 due to the HCl counterion). Cell media is buffered to pH 7.4. When you mix them, the amine deprotonates.

-

The Fix: Do not dissolve directly in water for high-concentration stocks. Use DMSO (Dimethyl Sulfoxide) for the master stock. When diluting into media, ensure the final concentration is below the "Critical Solubility Limit" (usually <100 µM for this class of compounds).

-

Pro Tip: If you must use high concentrations in media, pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) (molar ratio 1:2) before adding to the media.

Q: The solution looks cloudy, but I don't see crystals. Is it contaminated? A: It is likely "Oiling Out," not contamination.

-

Diagnosis: Benzylamines often separate as liquid droplets rather than solid crystals because the melting point of the free base is low or the hydration shell is disrupted.

-

Verification: Centrifuge the tube. If you see a dense, oily droplet at the bottom, the compound has oiled out.

-

Remedy: Sonicate the solution at 37°C. If it does not redissolve, you must increase the DMSO percentage or decrease the total compound concentration.

Category B: Stock Solution Stability

Q: Can I store my DMSO stock at -20°C? A: Yes, but with a critical caveat: Hygroscopicity.

-

DMSO is hygroscopic (absorbs water from air). If your vial is not tightly sealed, water will enter, freeze at -20°C, and potentially cause the compound to precipitate inside the frozen stock.

-

Protocol: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles. Seal with Parafilm.

Q: My stock solution turned yellow over time. Is it degraded? A: Likely yes.

-

Reason: Benzylamines are susceptible to oxidation, particularly at the benzylic carbon (next to the nitrogen).

-

Prevention: Store under Argon or Nitrogen gas if possible. Keep protected from light.[1]

Validated Protocols

Protocol 1: Preparation of a Robust Master Stock (10 mM)

Use this for long-term storage.

-

Weighing: Weigh 2.94 mg of Benzyl-(2,5-dimethoxy-benzyl)-amine HCl (MW ≈ 293.8 g/mol for HCl salt; check your specific batch MW).

-

Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Why DMSO? It prevents hydrolysis and inhibits bacterial growth.

-

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at room temperature.

-

Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

Protocol 2: The "Step-Down" Dilution Method

Use this to introduce the compound to cells/animals without precipitation.

Goal: Dilute 10 mM DMSO stock to 10 µM in PBS (1:1000 dilution).

-

WRONG Way: Inject 1 µL stock directly into 999 µL PBS. (Result: Localized high concentration -> Immediate precipitation).

-

RIGHT Way (Step-Down):

-

Intermediate: Dilute 10 µL of 10 mM Stock into 90 µL of PBS containing 0.1% Tween-80. (Result: 1 mM solution, stabilized by surfactant).

-

Final: Dilute 10 µL of the Intermediate into 990 µL of final media.

-

Check: Hold the tube against a dark background with a light source. It should be crystal clear.

-

Troubleshooting Decision Tree

Figure 2: Decision Matrix for resolving solubility failures.

Solvent Compatibility Data

| Solvent | Solubility Rating | Max Conc. (Est.) | Usage Notes |

| DMSO | Excellent | > 50 mM | Preferred for Stock. Freezes at 18°C. |

| Ethanol | Good | ~ 20 mM | Volatile. Good for evaporation protocols. |

| Water | pH Dependent | ~ 5-10 mM (pH < 6) | Unstable. Prone to hydrolysis/precipitation over time. |

| PBS (pH 7.4) | Poor | < 100 µM | High Risk. Requires immediate use or carriers (BSA/Cyclodextrin). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1075943, Benzyl-(2,5-dimethoxy-benzyl)-amine. Retrieved from [Link]

- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (General principles of amine salt solubility).

-

Washington State University IACUC. Standard Operating Procedures for Preparation & Administration of DMSO. Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Technical Support Center: Purification Strategies for Benzylamine Reductive Amination

Ticket ID: #RA-ALD-PURIFY Subject: Removal of Unreacted Aldehyde from Benzylamine Reductive Amination Products Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Impurity Profile

In the reductive amination of benzylamines, unreacted aldehyde is a common contaminant. Unlike the reductive alkylation of anilines (which are weak bases), benzylamines yield highly basic secondary or tertiary amine products. This basicity difference is the primary lever we pull for purification.

The persistence of aldehyde usually stems from:

-

Incomplete Imine Formation: Steric hindrance or electron-rich aldehydes retarding nucleophilic attack.

-

Stoichiometric Excess: Deliberate use of excess aldehyde to drive valuable amine conversion.

-

Hydrolysis: Imine hydrolysis during aqueous workup if reduction was incomplete.

This guide details three chemically distinct workflows to sequester and remove aldehyde impurities without resorting to tedious distillation.

Visual Troubleshooting Workflow

Before selecting a method, consult this decision matrix to ensure compatibility with your specific substrate.

Figure 1: Decision matrix for selecting the optimal purification strategy based on substrate stability and scale.

Module 1: The Bisulfite Wash (The "Green" Protocol)

This is the preferred method for removing lipophilic aldehydes (e.g., benzaldehyde derivatives) from amine products. It relies on the formation of a water-soluble bisulfite adduct.[1][2]

Mechanism:

Sodium bisulfite (

Protocol:

-

Quench: Ensure the reducing agent (e.g., STAB or NaBH4) is fully quenched.

-

Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or DCM).

-

Note: Avoid using ether if possible, as bisulfite adducts can sometimes precipitate and trap product.

-

-

Wash Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

).[3] -

Execution:

-

Add the bisulfite solution to the separatory funnel containing your organic layer.

-

Shake vigorously for at least 3-5 minutes.

-

Critical: The formation of the adduct is reversible and can be slow for sterically hindered aldehydes; vigorous mixing increases surface area contact.

-

-

Separation: Drain the aqueous layer (contains aldehyde-bisulfite adduct).[2]

-

Validation: Spot the organic layer on TLC.[4] The aldehyde spot (usually high Rf) should be absent.

Pros/Cons:

-

(+) Mild conditions (pH ~4-5).

-

(+) Very cheap.

-

(-) Does not work well for very water-soluble aldehydes (they won't partition well initially).

Module 2: Solid-Supported Scavenging (The "High-Throughput" Protocol)

Ideal for small-scale library synthesis or when liquid-liquid extraction is difficult (e.g., emulsions). This method uses a polymer-supported hydrazine or amine to covalently bind the aldehyde.

Recommended Scavenger: Polymer-supported Toluenesulfonyl hydrazide (PS-TsNHNH2).

Protocol:

-

Calculation: Estimate the amount of unreacted aldehyde (via TLC or LCMS). Use 3.0 equivalents of scavenger resin relative to the residual aldehyde.

-

Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).

-

Incubation:

-

Add resin to the reaction vial.

-

Add a catalytic amount of Acetic Acid (5%) to accelerate hydrazone formation.

-

Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours.

-

-

Filtration: Filter the mixture through a fritted cartridge or Celite.

-

Rinse: Wash the resin with DCM to recover any non-specifically absorbed amine product.

Data: Scavenging Efficiency

| Scavenger Type | Target Impurity | Time to Completion | Solvent Compatibility |

|---|---|---|---|

| PS-TsNHNH2 | Aldehydes/Ketones | 1-4 Hours | DCM, THF, DMF |

| PS-Trisamine | Acid Chlorides/Anhydrides | 30 Mins | DCM, MeOH, THF |

| PS-Benzaldehyde | Excess Primary Amines | 2-6 Hours | DCM, DCE |

Module 3: Acid-Base Extraction (The "Classic" Protocol)

This method exploits the basicity of the benzylamine product (

Workflow Diagram

Figure 2: Flowchart for the Acid-Base extraction purification method.

Protocol:

-

Acidification: Dissolve crude in EtOAc. Add 1M HCl until the aqueous phase is pH 1-2.

-

Why? This protonates the amine (

), making it water-soluble. The aldehyde remains neutral and organic-soluble.

-

-

First Extraction: Shake and separate. Keep the Aqueous Layer .

-

Troubleshooting: If an emulsion forms, add a small amount of brine or methanol to break it.

-

-

Wash: (Optional) Wash the aqueous layer once more with EtOAc to ensure all aldehyde is removed.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M or 6M NaOH until pH > 12.

-

Why? This deprotonates the ammonium salt, returning the free base amine which is now insoluble in water.

-

-

Second Extraction: Extract the aqueous mixture 3x with DCM or EtOAc. Combine these organic layers, dry over

, and concentrate.

Frequently Asked Questions (FAQ)

Q: I used the bisulfite wash, but the aldehyde is still there. Why? A: You likely have a very sterically hindered aldehyde (e.g., 2,6-disubstituted benzaldehyde) or the contact time was too short.

-

Fix: Add 10% Methanol to the bisulfite mixture to increase solubility and stir vigorously for 30 minutes instead of just shaking.

Q: My product is a secondary amine, but I see a spot corresponding to the tertiary amine. Can I separate them? A: This is "over-alkylation." Separation is difficult via extraction as pKa values are similar.

-

Fix: Use Flash Chromatography. Secondary and tertiary benzylamines separate well on silica if you use a gradient of Hexanes:EtOAc with 1% Triethylamine . The tertiary amine usually elutes first (less polar hydrogen bonding).

Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, this is essentially "Solid-Phase Acid-Base Extraction."

-

Load crude mixture onto SCX cartridge (Amine binds, Aldehyde flows through).

-

Wash with Methanol (Removes remaining aldehyde).

-

Elute with 2M

in Methanol (Releases pure amine).

Q: I am using Sodium Triacetoxyborohydride (STAB). Do I need to quench it before adding Bisulfite?

A: Yes. STAB generates acetic acid and gas upon quenching. If you add bisulfite directly, the evolution of

References

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link

-

Brindle, C. S., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] Link

-

Bhattacharyya, S. (2004).[7] "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis."[7] Current Opinion in Drug Discovery & Development, 7(6), 752-764.[7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Workup [chem.rochester.edu]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting imine reduction in dibenzylamine synthesis

Technical Support Center: Dibenzylamine Synthesis via Imine Reduction

Status: Online Operator: Senior Application Scientist Ticket ID: #DBA-RED-001 Subject: Troubleshooting & Optimization of Reductive Amination Protocols

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Organic Synthesis. This guide addresses the synthesis of Dibenzylamine (

This transformation involves two distinct chemical steps—Imine Formation and Hydride Reduction —which often occur simultaneously (Direct Reductive Amination) or sequentially (Indirect Reductive Amination). Most failures stem from treating these distinct mechanistic steps as a single "black box" event.

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify your current failure mode using the logic flow below.

Module 2: Reagent Selection & Protocol Design

User Query: I am using Sodium Borohydride (

Technical Analysis:

Recommendation:

Switch to Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

Comparative Reagent Table

| Feature | Sodium Borohydride ( | Sodium Cyanoborohydride ( | Sodium Triacetoxyborohydride (STAB) |

| Selectivity | Low (Reduces Aldehydes & Imines) | High (Reduces Iminium ions) | Very High (Reduces Iminium ions) |

| Preferred Solvent | Methanol / Ethanol | Methanol / THF | DCE / DCM / THF (No Alcohols!) |

| pH Requirement | Basic/Neutral | Acidic (pH 6-7) | Neutral (Self-buffered) |

| Toxicity | Low | High (Cyanide risk) | Low |

| Water Tolerance | Moderate | High | Low (Decomposes) |

| Protocol Type | Stepwise (Indirect) | One-Pot (Direct) | One-Pot (Direct) |

Module 3: Critical Troubleshooting (FAQs)

The Equilibrium Trap (Low Yields)

Q: My reaction stalls at 60% conversion. Adding more reducing agent doesn't help.

A: The issue is likely water management , not lack of hydride.

Imine formation is reversible:

-

Corrective Action: Add activated 4Å Molecular Sieves or anhydrous

directly to the reaction vessel. -

Protocol Note: If using STAB, ensure the solvent (DCE/DCM) is anhydrous. STAB reacts with water to form boric acid and acetic acid, destroying your reagent stoichiometry.

The pH Factor (Reaction Stalled)

Q: I switched to

A:

-

Mechanism: You must lower the pH to ~6.0–7.0.

-

Corrective Action: Add acetic acid (AcOH) dropwise.

-

Too Acidic (pH < 4): You protonate the amine (

), killing its nucleophilicity. -

Too Basic (pH > 7): The imine remains neutral and unreactive toward

.

-

Over-Alkylation (Tribenzylamine Formation)

Q: I am seeing a tertiary amine impurity (Tribenzylamine). How do I stop the reaction at the secondary amine?

A: This occurs because the product (Dibenzylamine) is also nucleophilic and can react with remaining Benzaldehyde.

-

Stoichiometry: Ensure a strict 1:1 ratio of amine to aldehyde. Do not use excess aldehyde.

-

Stepwise Addition: If using STAB, mix the amine and aldehyde for 30-60 minutes before adding the hydride. This allows the primary imine to form preferentially before reduction begins.

Module 4: Validated Protocol (Direct Reductive Amination)

Objective: Synthesis of Dibenzylamine using STAB (The "Gold Standard" for bench scale).

Reagents:

-

Benzaldehyde (1.0 equiv)[1]

-

Benzylamine (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (1.0 equiv)[2]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Workflow:

-

Imine Formation (In Situ):

-

Reduction:

-

Add STAB in one portion.

-

Observation: Mild effervescence may occur.

-

Stir at Room Temp for 2–4 hours. Monitor via TLC or LCMS.[1]

-

-

Quench & Workup:

-

Purification (The "Self-Validating" Step):

Module 5: Mechanistic Visualization

Understanding the pathway helps predict where the chemistry fails.

References

-

Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Borch, R. F., et al. (1971).[3][5][8] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

-

Sigma-Aldrich. (n.d.). "Product Specification: Dibenzylamine Hydrochloride."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. youtube.com [youtube.com]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comparative Guide to the FTIR Analysis of Benzyl-(2,5-dimethoxy-benzyl)-amine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Benzyl-(2,5-dimethoxy-benzyl)-amine, a secondary amine with significant relevance in synthetic chemistry and drug development. By comparing its spectral features against structurally related alternatives—a primary amine (Benzylamine), a simpler secondary amine (Dibenzylamine), and an aromatic ether (1,4-Dimethoxybenzene)—this document aims to equip researchers with the expertise to unequivocally identify and characterize this molecule and similar structures.

The Principle: Why FTIR is a Definitive Tool for Amine Characterization

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

For amines, FTIR is particularly revealing. The vibrations of the Nitrogen-Hydrogen (N-H) bond are highly diagnostic. Primary amines (R-NH₂) exhibit two distinct N-H stretching bands (one symmetric, one asymmetric), while secondary amines (R₂-NH), such as our target molecule, show only a single, generally weaker N-H stretching band.[2][3] Tertiary amines (R₃-N), lacking an N-H bond, are silent in this region, providing a clear method of differentiation.[4][5] Furthermore, C-N stretching and N-H bending and wagging vibrations provide confirmatory data points for a comprehensive structural elucidation.[2]

Experimental Protocol: Achieving a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a viscous liquid or low-melting solid like Benzyl-(2,5-dimethoxy-benzyl)-amine, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and reproducibility.[1]

Detailed Protocol: ATR-FTIR Analysis

-

Instrument Preparation : Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal), is powered on and has reached thermal equilibrium.

-

Background Spectrum :

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small drop (1-2 µL) of Benzyl-(2,5-dimethoxy-benzyl)-amine directly onto the center of the ATR crystal.[6]

-

If the sample is a solid, place a few milligrams onto the crystal.

-

Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.[1]

-

-

Spectrum Acquisition :

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–650 cm⁻¹.

-

-

Data Processing & Cleaning :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal and press arm with a solvent-moistened wipe to prevent cross-contamination.

-

This self-validating protocol ensures that the resulting spectrum is solely representative of the analyte, free from atmospheric interference or contaminants.

Caption: Workflow for ATR-FTIR analysis.

Spectral Interpretation of Benzyl-(2,5-dimethoxy-benzyl)-amine

The FTIR spectrum of Benzyl-(2,5-dimethoxy-benzyl)-amine is a composite of its constituent functional groups: a secondary amine, two distinct aromatic rings (one monosubstituted, one trisubstituted), and two methoxy (ether) groups.

Key Diagnostic Regions:

-

N-H Stretch (3500-3300 cm⁻¹): As a secondary amine, the molecule is expected to show a single, relatively weak absorption band in this region, a definitive feature distinguishing it from primary amines.[3][7]

-

C-H Stretches (3100-2800 cm⁻¹): This region contains two types of C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- linkers) appear just below 3000 cm⁻¹.[8]

-

Aromatic C=C Stretches (1620-1450 cm⁻¹): A series of sharp bands in this region confirms the presence of the benzene rings. The precise positions can hint at the substitution pattern.

-

C-O and C-N Stretches (1350-1000 cm⁻¹): This is a complex but highly informative "fingerprint region." The spectrum will be dominated by the very strong asymmetric C-O-C stretching vibration of the methoxy groups around 1250 cm⁻¹.[9] The aromatic C-N stretch is also found in this vicinity, typically between 1335-1250 cm⁻¹.[2] A second, symmetric C-O-C stretch is expected near 1040 cm⁻¹.

-

Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The strong bands in this region are characteristic of the benzene ring substitution patterns. The benzyl group (monosubstituted) will show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. The 1,2,4-trisubstituted dimethoxybenzene ring will have its own characteristic OOP bands.

A Comparative Analysis

Objectively comparing the spectrum of Benzyl-(2,5-dimethoxy-benzyl)-amine with simpler, related molecules provides unequivocal evidence for its structure.

| Functional Group Vibration | Expected Range (cm⁻¹) | Benzyl-(2,5-dimethoxy-benzyl)-amine | Benzylamine (Primary Amine) | Dibenzylamine (Secondary Amine) | 1,4-Dimethoxybenzene (Ether) |

| N-H Stretch | 3500-3250 | Single weak band (~3330) | Two sharp bands (~3370, 3300)[10] | Single weak band (~3310) | Absent |

| Aromatic C-H Stretch | 3100-3000 | Present | Present | Present | Present |

| Aliphatic C-H Stretch | 3000-2850 | Present | Present | Present | Absent (except -CH₃) |

| Aromatic C=C Stretch | 1620-1450 | Multiple sharp bands | Multiple sharp bands | Multiple sharp bands | Multiple sharp bands |

| N-H Bend | 1650-1580 | Absent/Weak | Present (~1600)[2] | Absent/Weak | Absent |

| Aromatic C-N Stretch | 1335-1250 | Present (overlaps with C-O) | Present (~1280)[2] | Present | Absent |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong band (~1250) | Absent | Absent | Strong band (~1245) |

| Symmetric C-O-C Stretch | 1075-1020 | Strong band (~1040) | Absent | Absent | Strong band (~1035) |

| N-H Wag | 910-665 | Broad, weak band | Broad, strong band | Broad, weak band | Absent |

Analysis of Comparison:

-

vs. Benzylamine: The most striking difference is in the N-H stretching region. Benzylamine, a primary amine, clearly shows two distinct peaks, while our target compound shows only one, confirming its secondary amine nature.[2][10] Benzylamine also lacks the intense C-O stretching bands from the methoxy groups.

-

vs. Dibenzylamine: Both are secondary amines and show a single N-H stretch. However, the spectrum of Benzyl-(2,5-dimethoxy-benzyl)-amine is distinguished by the presence of the two very strong C-O-C (ether) stretching bands, which are completely absent in Dibenzylamine. This confirms the presence of the dimethoxy-substituted ring.

-

vs. 1,4-Dimethoxybenzene: This comparison highlights the contributions of the dimethoxy-substituted ring. The strong C-O stretching bands observed in 1,4-Dimethoxybenzene are conserved in the target molecule.[11][12] However, 1,4-Dimethoxybenzene completely lacks the N-H stretch, the C-N stretch, and the aliphatic C-H stretches, which are all clearly present in Benzyl-(2,5-dimethoxy-benzyl)-amine.

Conclusion

The FTIR spectrum of Benzyl-(2,5-dimethoxy-benzyl)-amine is uniquely defined by a combination of key features:

-

A single, weak N-H stretching vibration around 3330 cm⁻¹ confirming its secondary amine status.

-

The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations.

-

Two distinct and very strong C-O ether stretching bands (~1250 cm⁻¹ and ~1040 cm⁻¹), indicative of the dimethoxy-substituted aromatic ring.

By systematically comparing these features against those of primary amines, simpler secondary amines, and related aromatic ethers, researchers can confidently verify the identity and purity of this compound, leveraging the full diagnostic power of FTIR spectroscopy.

References

-

University of Calgary. (n.d.). IR: Amines. Department of Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab. Retrieved from [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Bhattacharya, M., et al. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. Retrieved from [Link]

-

Borah, B., & Saikia, J. (2024). FTIR spectra (1490–1465 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture at different concentration. ResearchGate. Retrieved from [Link]

-

Mele, A., et al. (2022). IR spectra of pure benzylamine. ResearchGate. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

D'Arienzo, M., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Dimethoxybenzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

Sources

- 1. edinst.com [edinst.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Dimethoxybenzene(150-78-7) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

A Tale of Two Amines: Deconstructing the Role of Benzylamine and Phenethylamine Moieties in 5-HT2A Receptor Affinity

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation